molecular formula C22H19FN2O4S2 B2364620 (Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-16-3

(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2364620
CAS No.: 894684-16-3
M. Wt: 458.52
InChI Key: VGACOYXWCXJEIE-MOSHPQCFSA-N
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Description

This compound is a thienothiazinone derivative featuring a (Z)-configured iminomethylene bridge and two sulfone groups. Its structure includes a 4-fluorobenzyl substituent at position 1 and a 3-methoxybenzylamino group at position 2. The fluorinated and methoxy aromatic moieties are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-3-[[(3-methoxyphenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-29-18-4-2-3-16(11-18)12-24-13-20-21(26)22-19(9-10-30-22)25(31(20,27)28)14-15-5-7-17(23)8-6-15/h2-11,13,24H,12,14H2,1H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGACOYXWCXJEIE-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, with the CAS number 894683-14-8, is a thiazine derivative known for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

  • Molecular Formula: C22H19FN2O4S2
  • Molecular Weight: 458.5 g/mol
  • Structure: The compound features a thieno-thiazine core with various substituents that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study: A study published in MDPI reported that thiazine derivatives exhibit cytotoxicity through apoptosis induction in cancer cells. The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance activity against breast and lung cancer cell lines .

Antibacterial Activity

Thiazine derivatives have also shown promising antibacterial properties. The compound has been tested against several bacterial strains.

  • Research Findings: In vitro studies indicated that similar thiazine compounds exhibit potent activity against drug-resistant strains of Staphylococcus aureus (MRSA). One study reported minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM for related compounds .
Compound Bacterial Strain MIC (μM)
Thiazine Derivative AMRSA0.046
Thiazine Derivative BE. coli0.68
Thiazine Derivative CPseudomonas aeruginosa2.96

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines.

  • Mechanism of Action: Research indicates that thiazine derivatives can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators . This mechanism is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazine derivatives reveals that the presence of specific functional groups significantly influences their biological activity.

  • Key Findings:
    • Electron-donating groups at the aromatic positions enhance anticancer activity.
    • The presence of halogens (e.g., fluorine) improves antibacterial efficacy.
    • Substituents on the nitrogen atoms play a critical role in modulating the pharmacokinetic properties of these compounds .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to (Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Research has shown that thiazine derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .
  • Case Study : A study published in a peer-reviewed journal demonstrated that thiazine derivatives led to a significant reduction in tumor size in xenograft models of breast cancer .

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurodegenerative disorders.

  • Serotonin Receptor Modulation : Similar compounds have been identified as inverse agonists of serotonin receptors, which play a role in mood regulation and psychosis treatment . This suggests that this compound could be investigated for its effects on psychiatric disorders such as schizophrenia or Parkinson's disease-related psychosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core thienothiazinone scaffold is shared with several derivatives, but variations in substituents significantly influence activity and physicochemical properties. Key analogues include:

Compound Name Substituent at Position 1 Substituent at Position 3 Key Properties/Activities
(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-fluorobenzyl 3-methoxybenzylamino High polarity (methoxy group enhances solubility)
(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-methylbenzyl 2-fluorophenylamino Increased lipophilicity (methyl group)
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one - 3-fluorobenzylidene Anticancer activity (IC₅₀ = 8.2 μM)
4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione - 3-fluorophenyl Intermediate for bioactive triazoles (85% synthetic yield)

Key Observations :

  • Fluorine Position : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 2- or 3-fluorophenyl analogues due to reduced steric hindrance .
  • Methoxy vs. Methyl Groups: The 3-methoxybenzylamino substituent improves aqueous solubility compared to lipophilic methyl or unsubstituted benzyl groups, which may influence bioavailability .
  • Core Scaffold Differences: Thiazolidinone derivatives (e.g., compound from ) exhibit direct anticancer activity, suggesting the thienothiazinone core could be optimized for similar applications .

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